ROCHE screening, 65 is a chemical compound identified by the CAS number 872574-56-6. It is part of a broader portfolio of products developed by Roche for various applications in pharmaceutical research and development. This compound is particularly significant in the context of lead optimization and drug discovery, where it undergoes extensive screening processes to evaluate its potential as a therapeutic agent.
The compound is synthesized and marketed by Roche, a leading global healthcare company known for its contributions to pharmaceuticals and diagnostics. Roche employs innovative methodologies in drug discovery, including high-throughput screening and structure-activity relationship studies, to identify promising chemical candidates like ROCHE screening, 65 .
ROCHE screening, 65 can be classified as a small organic molecule. It typically falls within categories relevant to medicinal chemistry, specifically as a potential lead compound for further development in therapeutic applications.
The synthesis of ROCHE screening, 65 involves a variety of organic reactions tailored to generate specific molecular frameworks. While detailed proprietary methods are not publicly disclosed, general synthetic pathways may include:
The synthesis process likely utilizes techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation. These methods ensure that the final product meets the required purity and structural integrity for further testing.
The molecular structure of ROCHE screening, 65 is characterized by specific functional groups that contribute to its biological activity. While the exact structure is proprietary, small molecules in this category typically exhibit features such as:
Key data regarding the molecular weight, melting point, and solubility characteristics are essential for understanding its behavior in biological systems. For ROCHE screening, 65:
ROCHE screening, 65 undergoes various chemical reactions that are crucial for its evaluation as a drug candidate. These reactions include:
The specific conditions under which these reactions occur—such as temperature control, reaction time, and solvent choice—are critical for achieving desired outcomes. Reaction yields and purity are routinely assessed using analytical techniques like high-performance liquid chromatography.
The mechanism of action for ROCHE screening, 65 involves its interaction with biological targets within cells. This may include:
Understanding the mechanism often requires detailed studies involving biochemical assays and cellular models to elucidate how the compound affects target proteins or pathways.
Key physical properties of ROCHE screening, 65 include:
Chemical properties are vital for assessing stability and reactivity:
ROCHE screening, 65 has several applications within scientific research:
Thiazole-core heterocycles serve as critical structural motifs in Roche's compound libraries for screening, particularly in the "ROCHE screening, 65" initiative targeting kinase inhibitors and antimicrobial agents. The synthetic strategy employs a convergent approach, integrating Hantzsch thiazole synthesis as the foundational methodology. This involves the condensation of α-halo carbonyl compounds (typically α-bromoketones) with thioureas or thioamides under controlled conditions [5].
Recent optimizations focus on regioselective functionalization at the C4 and C5 positions of the thiazole ring. For C4-amination, a palladium-catalyzed Buchwald-Hartwig coupling is employed, utilizing Pd₂(dba)₃/XPhos as the catalyst system and toluene as solvent at 110°C, achieving >85% regioselectivity. C5-arylation leverages direct C-H activation through microwave-assisted cross-coupling (300 W, 150°C) with aryl iodides, using Pd(OAc)₂ and pivalic acid as catalysts [7].
Table 1: Comparative Analysis of Thiazole Functionalization Methods
Position | Method | Catalyst System | Temperature | Yield Range | Regioselectivity |
---|---|---|---|---|---|
C4 | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 110°C | 78-92% | >85% |
C5 | C-H Activation | Pd(OAc)₂/PivOH | 150°C (μW) | 65-88% | >90% |
N3 | Alkylation | K₂CO₃/DMF | 80°C | 70-85% | N/A |
Challenges in N3-alkylation of thiazolium salts are addressed via phase-transfer catalysis (tetrabutylammonium bromide) in biphasic water/dichloromethane systems, minimizing N-alkylation byproducts. Computational modeling (DFT calculations) validates the electrophilic character at reactive sites, guiding precursor selection for complex thiazole derivatives [5] [7].
Multi-step nucleophilic substitutions in "ROCHE screening, 65" compounds require precise optimization to overcome cumulative yield limitations. SNAr reactions on fluorinated thiazole precursors demonstrate significant sensitivity to electronic effects. Electron-deficient aryl fluorides react with aliphatic amines in DMSO at 25°C (yields: 90-95%), while electron-neutral substrates necessitate elevated temperatures (80°C) and catalysts like DMAP to achieve 75-82% yields [5].
Critical findings include:
Table 2: Yield Optimization in Multi-Step Syntheses
Step | Reaction Type | Optimized Conditions | Key Parameters | Yield Range |
---|---|---|---|---|
1 | SNAr (Aliphatic Amine) | DMSO, 25°C, no catalyst | Primary amine, EWG-substrate | 90-95% |
2 | SNAr (Aromatic Amine) | DMSO, 120°C, CuI (10 mol%) | Electron-neutral substrate | 70-78% |
3 | Reductive Amination | MeOH, NaBH₃CN, 60°C | Carbonyl:amine (1:1.2) | 82-88% |
4 | Suzuki-Miyaura | Dioxane/H₂O, Pd(PPh₃)₄, K₂CO₃, 80°C | Aryl boronic acid | 85-93% |
For reductive amination steps, solvent selection proves crucial: methanol outperforms dichloroethane (yield increase: 12±3%) due to enhanced iminium ion formation. Stoichiometric control (carbonyl:amine = 1:1.2) and slow borohydride addition minimize over-alkylation. Cumulative yields for 4-step sequences improved from 28% (unoptimized) to 58% through parameter refinement [5] [7].
Purification of "ROCHE screening, 65" compounds demands solvent systems that balance solubility, polarity, and environmental safety. Reverse-phase flash chromatography (C18 silica) with water/acetonitrile gradients remains standard, but green solvent alternatives are prioritized. Ethanol/water mixtures (3:7 to 7:3 v/v) replace acetonitrile for 68% of intermediates, reducing toxic waste by 40% without compromising resolution [5].
Challenges in polar heterocycle purification are addressed via:
Critical data from solubility studies:
Automated screening (Chemspeed® platform) evaluates 12 solvent combinations per compound, identifying optimal purification workflows within 24 hours. This approach reduced process development time by 65% compared to manual screening [5].
Compound Names Referenced in Synthesis Section
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: